Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-
Overview
Description
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is a useful research compound. Its molecular formula is C13H19IN2O3 and its molecular weight is 378.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and High-Yield Production : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for (S)-BZM and (R)-BZM, which are precursors for (S)-123I-IBZM, used in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
Medical Imaging Applications : Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in visualizing primary breast tumors in humans, highlighting its potential in medical imaging, particularly in identifying tumors through their preferential binding to sigma receptors (Caveliers et al., 2002).
Melanoma Imaging and Therapy : Eisenhut et al. (2000) conducted research on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, identifying compounds with high melanoma uptake and tissue selectivity, important for imaging and potentially treating melanoma metastases (Eisenhut et al., 2000).
Neuroleptic Activity : A study by Iwanami et al. (1981) on benzamides of N,N-disubstituted ethylenediamines revealed their potential as neuroleptics, which could be used for treating psychosis (Iwanami et al., 1981).
Dopamine Receptor Imaging : Research on substituted benzamides as brain dopamine receptor imaging agents was conducted by Chang et al. (1992), highlighting their application in imaging brain dopamine D2 receptors (Chang et al., 1992).
Inhibition of Nitric Oxide Production : Kim et al. (2009) isolated new benzamide derivatives from Limonia acidissima, which showed potent inhibition of nitric oxide production, a crucial factor in various inflammatory and neurodegenerative diseases (Kim et al., 2009).
Radioligand Development : Cardoso and Pradelles (1982) described the preparation of a radioligand for radioimmunoassay of sulpiride-related compounds, highlighting the use of benzamides in developing diagnostic tools (Cardoso & Pradelles, 1982).
Molecular Imaging and Therapeutics : Oltmanns et al. (2009) reviewed the use of benzamides as carriers for radioisotopes, metals, cytotoxic agents, and enzyme inhibitors, emphasizing their role in imaging melanoma and as potential therapeutic agents (Oltmanns et al., 2009).
Radioiodination for Melanoma Imaging : Kandil et al. (2016) discussed the synthesis and radioiodination of a new benzamide derivative for melanoma imaging, providing insights into targeted cancer diagnosis and treatment (Kandil et al., 2016).
Mechanism of Action
As an anti-obesity drug candidate, “Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-”, or Cetilistat, works by inhibiting pancreatic and gastrointestinal lipases. These enzymes are responsible for breaking down fats into smaller molecules that can be absorbed by the body. By inhibiting these enzymes, Cetilistat prevents the digestion and absorption of dietary fats, thereby reducing caloric intake and promoting weight loss.
Safety and Hazards
The safety data sheet for Benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling . In case of exposure or concern, medical attention or advice should be sought .
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIVGOHWDNABOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCCOCCN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80791964 | |
Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669077-51-4 | |
Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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